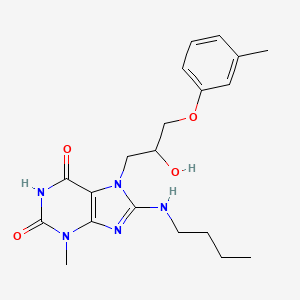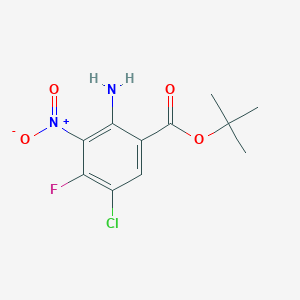![molecular formula C20H16N4O3 B2502706 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-06-5](/img/structure/B2502706.png)
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile" is a polyheterocyclic compound that is likely to be derived from reactions involving furo[3,2-c]pyridine precursors. These types of compounds are of interest due to their complex structure and potential biological activity.
Synthesis Analysis
The synthesis of related polyheterocyclic compounds has been reported, where 6-amino-4-aryl-2-R-4H-furo[2,3-b]pyran-5-carbonitriles are reacted with ethyl acetoacetate and undergo nucleophilic recyclization to form various derivatives . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving key steps such as amination, recyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as the furan and pyridine moieties, as well as a pyrano[3,2-c]pyridine core. The presence of multiple nitrogen atoms and a carbonitrile group suggests potential for varied chemical reactivity and interactions.
Chemical Reactions Analysis
Related compounds, such as 5-aminofuro[3,2-c]pyridinium tosylates, have been synthesized and further reacted to form furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters through 1,3-dipolar cycloaddition reactions . Additionally, furo[3,2-c]pyridine N-oxides have been synthesized and subjected to Reissert-Henze reactions to produce furo[3,2-c]pyridine-4-carbonitriles . These reactions highlight the chemical versatility of the furo[3,2-c]pyridine scaffold and suggest possible reaction pathways for the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties influenced by their heterocyclic structures and functional groups. The presence of a carbonitrile group, for example, could affect the compound's polarity, solubility, and reactivity. The molecular complexity and heteroatoms present in the structure are likely to contribute to a high degree of chemical reactivity and potential for diverse interactions in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthesis Methods : Research has provided innovative one-step synthesis techniques for related heterocyclic compounds, demonstrating significant advancements in synthetic organic chemistry. For instance, studies have detailed the synthesis of furo[3,4-b]pyrans and their transformation into difuro[3,4-b:3',4'-e]pyridines, showcasing the versatility of these compounds in creating new chemical structures (Martín et al., 1991).
- Structural and Spectral Analysis : Investigations into the spectral analysis, quantum studies, and thermodynamic properties of novel compounds highlight the comprehensive approach to understanding their chemical behavior. This includes the analysis of their NLO properties and thermodynamic stability, which could pave the way for their application in various technological fields (Halim & Ibrahim, 2022).
Potential Biological and Pharmaceutical Applications
- Antibacterial Activity : Some derivatives of the core structure have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Hamid & Shehta, 2018).
- Antiprotozoal Agents : Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown strong DNA affinities and promising in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their use as antiprotozoal agents (Ismail et al., 2004).
Material Science and Optical Applications
- Photosensitivity Studies : Investigations into the photosensitivity and optical properties of related compounds have revealed their potential in the development of optoelectronic devices. This includes the study of direct transitions and Urbach tail width, demonstrating the compounds' suitability for use in various optical applications (Roushdy et al., 2019).
Safety and Hazards
Direcciones Futuras
Given the lack of information available on this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential biological activity. This could involve experimental studies to synthesize the compound and test its reactivity, as well as computational studies to predict its properties .
Propiedades
IUPAC Name |
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-9-16-18(20(25)24(12)11-13-5-2-3-7-23-13)17(15-6-4-8-26-15)14(10-21)19(22)27-16/h2-9,17H,11,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMTGHRKOXQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)



![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)





